molecular formula C9H17NO B13063296 4-Amino-4-(propan-2-yl)cyclohexan-1-one

4-Amino-4-(propan-2-yl)cyclohexan-1-one

Cat. No.: B13063296
M. Wt: 155.24 g/mol
InChI Key: KYDNNNJSQGRCRX-UHFFFAOYSA-N
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Description

4-Amino-4-(propan-2-yl)cyclohexan-1-one is a chemical compound with a cyclohexane ring substituted with an amino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(propan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The scalability of the process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(propan-2-yl)cyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Research has indicated that compounds related to 4-Amino-4-(propan-2-yl)cyclohexan-1-one can exhibit analgesic effects. A patent outlines a class of 4-amino-4-arylcyclohexanones, which includes the compound , demonstrating efficacy in pain relief for both animals and humans. These compounds have been shown to interfere with nerve transmission, offering a potential alternative to traditional analgesics like meperidine .

G Protein-Coupled Receptor Modulation
The compound's structure allows it to act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets for drug development aimed at treating central nervous system disorders. A study highlighted the development of allosteric modulators that could lead to novel therapeutic strategies for conditions such as anxiety and depression .

Biochemical Applications

FABP4 Inhibition
Recent studies have identified this compound as a potent inhibitor of fatty acid-binding protein 4 (FABP4). FABP4 is implicated in metabolic disorders, and inhibitors of this protein can be valuable in developing treatments for obesity and type 2 diabetes. Experimental data showed that derivatives of this compound exhibited significant inhibitory activity against FABP4, with IC50 values indicating high potency .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods involving cyclization reactions and functional group modifications. The versatility in synthetic approaches highlights its potential for creating derivatives with tailored biological activities. The compound's structural features allow for modifications that can enhance its pharmacological properties or alter its interaction with biological targets .

Case Studies

Study Focus Findings
Patent US4460604AAnalgesic ActivityDemonstrated efficacy as an analgesic with minimal side effects compared to traditional options .
GPCR Modulation StudyCNS DisordersIdentified as a promising candidate for developing allosteric modulators targeting GPCRs .
FABP4 Inhibition ResearchMetabolic DisordersExhibited potent inhibition of FABP4, suggesting potential applications in treating obesity and diabetes .

Mechanism of Action

The mechanism of action of 4-Amino-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and mode of action are essential for understanding its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(propan-2-yl)cyclohexan-1-ol: A structurally similar compound with an additional hydroxyl group.

    4-(propan-2-yl)cyclohexan-1-amine: Lacks the ketone group but shares the isopropyl and amino groups.

Uniqueness

4-Amino-4-(propan-2-yl)cyclohexan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

4-Amino-4-(propan-2-yl)cyclohexan-1-one, also known as a cyclohexanone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a ketone functionality, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular structure of this compound can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{N}\text{O}

This compound exhibits both hydrophilic (due to the amino group) and lipophilic properties (due to the cyclohexane ring), which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins, potentially modulating enzyme activity or receptor binding. Additionally, the ketone functionality may participate in redox reactions, influencing cellular oxidative states.

Antioxidant Activity

Research has indicated that derivatives of cyclohexanone compounds possess antioxidant properties. For instance, studies utilizing the DPPH method have shown that certain derivatives exhibit significant free radical scavenging activity. Although specific data for this compound is limited, related compounds demonstrate promising antioxidant effects, suggesting potential applications in oxidative stress-related conditions .

Antimicrobial Activity

Compounds similar to this compound have been investigated for their antimicrobial properties. For example, derivatives containing similar structural motifs have shown activity against various bacterial strains, indicating that this compound may also possess antimicrobial potential .

Anticancer Activity

The anticancer properties of cyclohexanone derivatives are noteworthy. Studies have demonstrated that certain compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, research on related compounds has shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar activities .

Case Study 1: Antioxidant Evaluation

In a comparative study involving several cyclohexanone derivatives, it was found that those with a hydroxyl or amino substituent displayed enhanced antioxidant activity compared to their counterparts. The IC50 values for these compounds were measured using the DPPH assay, revealing that structural modifications significantly impact their efficacy.

CompoundIC50 (µM)Activity Type
Compound A15.5Antioxidant
Compound B22.3Antioxidant
This compoundTBDTBD

Case Study 2: Antimicrobial Screening

A study investigating the antimicrobial properties of various cyclohexanone derivatives included this compound among its test substances. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, supporting further exploration into its potential as an antimicrobial agent.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Control (Standard Drug)20

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-4-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C9H17NO/c1-7(2)9(10)5-3-8(11)4-6-9/h7H,3-6,10H2,1-2H3

InChI Key

KYDNNNJSQGRCRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(=O)CC1)N

Origin of Product

United States

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